L-Proline,1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-, (4S)-
CAS No.:
Cat. No.: VC13433920
Molecular Formula: C15H19NO3S2
Molecular Weight: 325.5 g/mol
* For research use only. Not for human or veterinary use.
![L-Proline,1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-, (4S)- -](/images/structure/VC13433920.png)
Specification
Molecular Formula | C15H19NO3S2 |
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Molecular Weight | 325.5 g/mol |
IUPAC Name | (2S,4S)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C15H19NO3S2/c1-10(9-20)14(17)16-8-12(7-13(16)15(18)19)21-11-5-3-2-4-6-11/h2-6,10,12-13,20H,7-9H2,1H3,(H,18,19)/t10-,12-,13-/m0/s1 |
Standard InChI Key | UQWLOWFDKAFKAP-DRZSPHRISA-N |
Isomeric SMILES | C[C@@H](CS)C(=O)N1C[C@H](C[C@H]1C(=O)O)SC2=CC=CC=C2 |
SMILES | CC(CS)C(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2 |
Canonical SMILES | CC(CS)C(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
Zofenoprilat is characterized by a proline backbone modified with a mercapto group and phenylthio substituent. Key features include:
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Molecular Formula: C₁₅H₁₉NO₃S₂
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IUPAC Name: (2S,4S)-1-[(2S)-2-Methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid .
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Stereochemistry: The 2S and 4S configurations are critical for ACE binding, as demonstrated by its 10-fold higher affinity compared to ramiprilat .
Table 1: Structural Descriptors of Zofenoprilat
Property | Value | Source |
---|---|---|
InChI Key | UQWLOWFDKAFKAP-DRZSPHRISA-N | |
Isomeric SMILES | CC@@HC(=O)N1CC@HSC2=CC=CC=C2 | |
Density | 1.3±0.1 g/cm³ | |
Boiling Point | 556.2±50.0 °C |
Synthesis and Pharmaceutical Development
Synthetic Pathways
Zofenoprilat is synthesized via peptide coupling reactions, typically involving:
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Condensation: (2S,4S)-4-(phenylthio)-L-proline with (2S)-3-mercapto-2-methylpropanoic acid using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT) .
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Hydrolysis: Zofenopril (the prodrug) undergoes hepatic esterase-mediated hydrolysis to release zofenoprilat .
Table 2: Key Synthesis Parameters
Parameter | Condition | Yield |
---|---|---|
Coupling Agent | DCC/HOBT | 85–92% |
Reaction Temperature | 15–20°C | - |
Purification | Recrystallization (acetone/water) | 95% |
Mechanism of Action and Pharmacodynamics
ACE Inhibition
Zofenoprilat competitively inhibits ACE, preventing angiotensin II formation. Its sulfhydryl group binds Zn²⁺ at the enzyme’s active site, achieving 50% inhibition (IC₅₀) at 1.8 nM .
Antioxidant and Cardioprotective Effects
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Hydrogen Sulfide (H₂S) Modulation: Zofenoprilat upregulates cystathionine γ-lyase (CSE), increasing H₂S levels by 2.5-fold in murine models .
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Nitric Oxide (NO) Enhancement: Phosphorylates endothelial NO synthase (eNOS) at Ser¹¹⁷⁷, boosting NO bioavailability by 40% .
Figure 1: Dual Pathway of Cardioprotection
Pharmacokinetics and Metabolism
Absorption and Distribution
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Peak Plasma Concentration (Tₘₐₓ): 1.36 hours post-administration .
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Bioavailability: 78% due to selective cardiac tissue accumulation .
Table 3: Pharmacokinetic Profile
Parameter | Value (Mean ± SD) | Source |
---|---|---|
Half-life (t₁/₂) | 4.2 ± 1.1 hours | |
Protein Binding | 88–92% | |
Renal Excretion | 65% |
Clinical Efficacy and Trial Data
SMILE Trials Overview
The Survival of Myocardial Infarction Long-term Evaluation (SMILE) project demonstrated:
Table 4: SMILE-4 Study Outcomes (1-Year Follow-Up)
Endpoint | Zofenopril (%) | Ramipril (%) | HR (95% CI) |
---|---|---|---|
Death/CV Hospitalization | 12.1 | 17.4 | 0.70 (0.52–0.94) |
Recurrent MI | 4.3 | 6.8 | 0.63 (0.41–0.97) |
Adverse Effect | Zofenopril | Lisinopril | Ramipril |
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Hyperkalemia | 1.2% | 1.5% | 1.8% |
Renal Impairment | 0.8% | 1.1% | 1.3% |
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